Cystargin
Description
Properties
CAS No. |
105634-05-7 |
|---|---|
Molecular Formula |
C20H28N10O20P4 |
Synonyms |
Cystargin |
Origin of Product |
United States |
Biosynthesis and Molecular Structure Elucidation
Biosynthetic Pathways of Cystargin and Related Natural Products
The biosynthesis of this compound, a sulfur-containing peptide antibiotic also known as RK 419, originates from the actinomycete Kitasatospora cystarginea jst.go.jpdsmz.dedsmz.deontosight.ai. While the precise enzymatic pathway has not been fully detailed, the peptide nature of this compound strongly suggests its assembly via a non-ribosomal peptide synthetase (NRPS) pathway, a common mechanism for producing such complex secondary metabolites in bacteria microbiologyresearch.org. The genus Kitasatospora is recognized for its rich and diverse biosynthetic potential, possessing a significant number of biosynthetic gene clusters (BGCs) for creating non-ribosomal peptides and other natural products microbiologyresearch.orgnih.govfrontiersin.org.
A specific biosynthetic gene cluster (BGC) responsible for this compound production has not yet been definitively identified and characterized in published literature. However, genomic analysis of the producing genus, Kitasatospora, reveals a high capacity for secondary metabolite production nih.gov. Comparative genomics indicates that Kitasatospora species are particularly rich in BGCs for non-ribosomal peptide synthetases (NRPS) and ribosomally synthesized and post-translationally modified peptides (RiPPs) when compared to the well-studied Streptomyces genus microbiologyresearch.orgfrontiersin.org. This genetic predisposition supports the hypothesis that this compound is assembled by a large, modular NRPS enzyme complex, though the specific genes remain to be elucidated.
Given the peptide structure of this compound, its biosynthesis is putatively carried out by an NRPS multi-enzyme system. This process generally involves a series of enzymatic domains that perform specific functions in a modular, assembly-line fashion. The key enzymatic steps would include:
Activation: Adenylation (A) domains select and activate specific amino acids (in this case, glycine, proline, aspartic acid, arginine, and cysteine) as aminoacyl-adenylates.
Thiolation: The activated amino acid is then transferred to a thiolation (T) domain, also known as a peptidyl carrier protein (PCP), tethering it as a thioester.
Condensation: Condensation (C) domains catalyze the formation of peptide bonds between the amino acids held on adjacent modules.
Modification and Release: Additional modifying enzymes, such as epimerases, cyclases, or methyltransferases, may tailor the peptide backbone. Finally, a thioesterase (TE) domain releases the completed peptide chain.
While key modifiers like O-methyltransferases are known to be crucial in the biosynthesis of other complex natural products, including some from Kitasatospora, their specific role and identity within the this compound pathway have not been characterized nih.govnih.gov.
A direct biosynthetic comparison for this compound is challenging due to its unelucidated pathway. However, insight can be gained by examining other bioactive compounds from actinobacteria, such as the Cystargolides and Belactosins.
Cystargolides, which are also produced by Kitasatospora cystarginea, and Belactosins, from Streptomyces species, are proteasome inhibitors that feature a dipeptide structure linked to a β-lactone "warhead" jst.go.jpresearchgate.net. Their biosynthesis is distinct from the expected pathway for the larger this compound peptide. Analysis of their respective gene clusters shows that these dipeptidic compounds are assembled by rare single-enzyme amino acid ligases rather than large, modular NRPS systems researchgate.net. The formation of their characteristic β-lactone moiety is an unusual process that involves isopropylmalate synthase homologues, enzymes typically associated with leucine (B10760876) biosynthesis researchgate.net. This stands in contrast to the multi-modular NRPS system presumed to be necessary for assembling the more complex polypeptide backbone of this compound.
Structural Characterization and Compositional Analysis
The molecular structure of this compound has been partially elucidated through chemical degradation and analysis, revealing its nature as a complex, sulfur-rich peptide. Its molecular formula has been reported as C60H77N19O17S6 jst.go.jpjst.go.jpresearchgate.net.
Early characterization of this compound involved acid hydrolysis to break it down into its fundamental building blocks. This analysis revealed that this compound is composed of equimolar amounts of four distinct amino acids jst.go.jpjst.go.jpresearchgate.net.
| Constituent Amino Acids of this compound |
| Glycine |
| Proline |
| Aspartic Acid |
| Arginine |
This table is based on data from acid hydrolysis experiments. jst.go.jpjst.go.jpresearchgate.net
Table of Mentioned Compounds
| Compound Name | Class / Type |
|---|---|
| Arginine | Amino Acid |
| Aspartic Acid | Amino Acid |
| Belactosins | Dipeptide β-lactone |
| Cysteic Acid | Sulfonic Acid, Amino Acid derivative |
| Cysteine | Sulfur-containing Amino Acid |
| This compound | Peptide Antibiotic |
| Cystargolides | Dipeptide β-lactone |
| Glycine | Amino Acid |
Molecular and Cellular Mechanisms of Action
Inhibition of Protein Synthesis through Aminoacyl-tRNA Synthetase Targeting
Cystargin inhibits bacterial growth by interfering with protein synthesis. ontosight.ai This is achieved by targeting bacterial aminoacyl-tRNA synthetases (aaRSs). ontosight.ai Aminoacyl-tRNA synthetases are crucial enzymes responsible for attaching specific amino acids to their corresponding transfer RNA (tRNA) molecules. ontosight.ainih.govmdpi.com This process, known as aminoacylation, is a critical step in the translation of the genetic code into proteins. nih.govmdpi.com By blocking the activity of these synthetases, this compound prevents the proper aminoacylation of tRNAs, thereby inhibiting the production of vital proteins required for bacterial survival and proliferation. ontosight.ai Aminoacyl-tRNA synthetases are considered promising targets for antimicrobial therapies due to their essential role in protein synthesis and structural differences between prokaryotic and eukaryotic versions, allowing for the development of selective inhibitors. nih.govmdpi.comrsc.org
Interference with Fungal Cell Wall Biosynthesis
This compound demonstrates antifungal activity, which is linked to its interference with fungal cell wall biosynthesis. nih.gov The fungal cell wall is a crucial and unique structure, essential for maintaining cell shape, providing structural integrity, and protecting the cell from environmental stresses. plos.orgmdpi.comresearchgate.net It is primarily composed of polysaccharides, including beta-1,3-glucans, beta-1,6-glucans, and chitin, along with mannoproteins. plos.orgresearchgate.netgeneticsmr.org
Inhibition of Beta-1,3-Glucan Synthetase in Saccharomyces cerevisiae
A key mechanism by which this compound affects fungal cell wall biosynthesis is the inhibition of beta-1,3-glucan synthetase. nih.govresearchgate.net Studies in Saccharomyces cerevisiae have shown that this compound inhibits this enzyme. nih.govresearchgate.net Beta-1,3-glucan synthetase is a vital enzyme responsible for the synthesis of beta-1,3-glucan, a major structural component of the fungal cell wall. geneticsmr.orguniprot.org Inhibition of this enzyme compromises the integrity of the cell wall, leading to various cellular defects and ultimately inhibiting fungal growth. geneticsmr.orguniprot.orgfrontiersin.org
Research findings on the inhibition of beta-1,3-glucan synthetase by this compound in Saccharomyces cerevisiae are summarized below:
| Target Enzyme | Organism | Observed Effect | Source |
| Beta-1,3-glucan synthetase | Saccharomyces cerevisiae | Inhibition of enzyme activity. nih.govresearchgate.net | nih.govresearchgate.net |
Induction of Morphological Changes in Fungal Cells
Interference with cell wall biosynthesis, particularly the inhibition of beta-1,3-glucan synthesis, can lead to significant morphological changes in fungal cells. frontiersin.orgresearchgate.net The cell wall plays a critical role in determining and maintaining fungal cell shape. plos.orgresearchgate.net When its synthesis is disrupted, the cell wall is weakened, which can result in aberrant morphologies. frontiersin.org While specific detailed research findings on the morphological changes induced by this compound were not extensively available in the provided context, related antifungal agents that target cell wall synthesis are known to cause such alterations, including swelling and changes in cell shape. annualreviews.orgresearchgate.netmdpi.com Peptide antifungal agents, including this compound, have been noted to induce swollen morphology in plant-pathogenic fungal cells. annualreviews.org Morphological changes are a common response of fungi to environmental changes or stress, and disruption of essential cellular processes like cell wall formation can trigger these alterations. mdpi.comnih.govscielo.br
Interaction with Proteases and Other Enzymes (Referencing related compounds where relevant for mechanistic insights)
While the primary reported mechanisms of this compound involve aminoacyl-tRNA synthetases and beta-1,3-glucan synthetase, interactions with other enzymes, including proteases, are relevant areas of investigation for related compounds and potential mechanistic insights. Proteases are enzymes that break down proteins and are involved in a wide range of biological processes in various organisms, including fungi and bacteria. nih.govwebmd.com
Some natural products with peptide structures and electrophilic warheads, such as cystargolides and belactosins, are known to inhibit proteases like the proteasome or caseinolytic protease P. researchgate.net These compounds share some structural features with peptides and have been studied for their potential in treating diseases by targeting proteases. researchgate.net Protease inhibitors can function through various mechanisms, including reversible tight-binding interactions or irreversible trapping reactions, often involving interaction with the enzyme's active site. nih.govresearchgate.net
While direct specific data on this compound's broad interaction profile with a wide range of proteases or other enzymes beyond those directly involved in protein synthesis and cell wall biosynthesis were not prominently featured in the search results, the study of related peptide-based natural products highlights the potential for such interactions. Further research would be needed to fully elucidate this compound's complete enzymatic interaction profile.
Biological Activity in Pre Clinical and Research Models
Antifungal Activity Spectrum in Research Models
Cystargin has demonstrated activity against fungal organisms in research settings. nih.gov It is classified as an antifungal antibiotic. nih.gov
Activity against Phytopathogenic Fungi
Research has shown that this compound exhibits growth inhibitory activity against various phytopathogenic fungi. nih.gov Phytopathogenic fungi are a significant threat to global food security, causing diseases in numerous crop plants. nih.govnih.govtjnpr.org Biocontrol agents, including those based on bacterial or fungal strains and their natural products, are being explored as solutions for managing these pathogens. fraunhofer.de Studies on other compounds have also investigated activity against specific phytopathogenic fungi such as Alternaria alternata, Botrytis cinerea, and Cochliobolus heterostrophus in research models. nih.gov
Inhibition of Fungal Growth in in vitro Assays
In in vitro assays, this compound has shown the ability to inhibit fungal growth. nih.gov In vitro studies are a common method to evaluate the effectiveness of compounds against fungal pathogens. nih.govfrontiersin.org For example, studies on other compounds have measured minimal inhibitory concentrations (MICs) against various fungal strains, including Aspergillus niger, Penicillium italicum, Candida albicans, and Saccharomyces cerevisiae. mdpi.com Other research has investigated the inhibition of mycelial growth and spore germination of phytopathogenic fungi in in vitro settings. tjnpr.orgresearchgate.net While this compound has demonstrated in vitro growth inhibitory activity nih.gov, specific quantitative data such as MIC values for this compound against a range of fungi are not available in the provided sources.
Antibacterial Activity in Research Models
This compound has also been investigated for its potential use in treating bacterial infections. ontosight.ai It is listed among anti-bacterial agents in some classifications. nih.gov
Inhibition of Gram-Positive and Gram-Negative Bacteria
This compound has been investigated for its effectiveness against a range of bacterial infections, including those caused by both Gram-positive and Gram-negative bacteria. ontosight.ai The inhibition of both types of bacteria is a key aspect of broad-spectrum antibacterial agents. dovepress.commdpi.commdpi.comnih.gov Studies on other antimicrobial agents have shown varying degrees of effectiveness against Gram-positive bacteria like Staphylococcus aureus and Staphylococcus epidermidis, and Gram-negative bacteria such as Pseudomonas aeruginosa and Escherichia coli. dovepress.commdpi.comnih.gov
Effects on Bacterial Protein Synthesis
The mechanism of action of this compound involves inhibiting the growth of bacteria by interfering with their ability to synthesize essential proteins. ontosight.ai This is achieved through the inhibition of bacterial aminoacyl-tRNA synthetases, enzymes crucial for attaching amino acids to their corresponding tRNA molecules. ontosight.ai By blocking this process, this compound prevents bacteria from producing vital proteins required for survival and proliferation. ontosight.ai This mechanism of targeting aminoacyl-tRNA synthetases is distinct from that of many other antibiotics that interfere directly with ribosomal subunits. sigmaaldrich.comnih.govbasicmedicalkey.com
Structure Activity Relationship Sar and Molecular Design
Identification of Essential Structural Motifs for Biological Activity
Synthetic Derivatization for Enhanced Research Utility and Mechanistic Probing
Synthetic derivatization is a common strategy in chemical biology and medicinal chemistry to modify natural products or lead compounds to improve their properties, probe their mechanism of action, or enhance their research utility taylorfrancis.com. Although specific examples of synthetic derivatization of Cystargin were not detailed in the search results, the isolation and characterization of related compounds like "cystargolides A and B" from the same producing organism, Kitasatospora cystarginea, and their structural elucidation through techniques including chemical derivatization, demonstrate the potential for exploring structural modifications within this class of natural products researchgate.net. Studies on other natural product-derived inhibitors, such as those targeting Staphylococcus aureus ClpP, have involved the synthesis of semi-synthetic derivatives and probes with improved cell penetration to confirm the target and demonstrate anti-virulence activity researchgate.net. This approach would be applicable to this compound to study how alterations to its peptide chain, terminal groups, or side chains affect its antifungal potency, spectrum, or interaction with beta-1,3-glucan synthetase.
Stereochemical Requirements for Observed Activities
Stereochemistry, the three-dimensional arrangement of atoms in a molecule, plays a critical role in biological activity, particularly for chiral molecules like peptides uou.ac.inresearchgate.netnih.govmdpi.com. The specific stereoisomer of a compound can significantly impact its binding to biological targets, metabolism, distribution, and ultimately, its efficacy and safety uou.ac.inresearchgate.netnih.gov. Natural products, including peptides, are often biosynthesized in an enantiomerically pure form, indicating that a specific stereochemistry is typically required for their intended biological function nih.gov.
While the search results did not provide explicit data on the stereochemical requirements for this compound's activity, the fact that it is a peptide composed of specific L-amino acids (glycine, proline, aspartic acid, arginine) nih.gov strongly suggests that the natural configuration of these amino acids is crucial for its antifungal properties. Studies on other chiral natural products have shown that different stereoisomers can exhibit vastly different biological activities, sometimes even opposite effects uou.ac.inmdpi.com. For instance, research on 3-Br-acivicin isomers demonstrated that only specific (5S, αS) isomers showed significant antiplasmodial activity, suggesting a stereoselective uptake mechanism nih.gov. Therefore, it is highly probable that the specific stereochemistry of the amino acid residues within this compound is essential for its interaction with beta-1,3-glucan synthetase and its antifungal efficacy.
Computational Approaches to SAR Prediction and Molecular Docking
Computational approaches, such as Quantitative Structure-Activity Relationship (QSAR) modeling and molecular docking, are powerful tools used in modern drug discovery and research to predict biological activity, understand molecular interactions, and guide the design of new compounds dotmatics.comcollaborativedrug.comoncodesign-services.comnih.govcir-safety.orgpreprints.org. QSAR methods aim to build models that correlate structural features of molecules with their biological activity, allowing for the prediction of activity for new, untested compounds collaborativedrug.comoncodesign-services.compreprints.org. Molecular docking, on the other hand, simulates the binding of a molecule (ligand) to a biological target (receptor), providing insights into the preferred binding poses and interaction energies nih.govmdpi.comchemrxiv.orgpcbiochemres.comnih.gov.
While specific computational studies on this compound were not found in the provided results, these methods are widely applicable to peptide structures and their targets. For example, molecular docking has been used to study the binding of various inhibitors, including cysteine derivatives, to target proteins like SARS-CoV-2 protease or cystalysin nih.govchemrxiv.org. Computational SAR methods can utilize machine learning models trained on experimental data to predict the activity of new compounds and optimize structures oncodesign-services.comnih.govpreprints.org. Applying such computational techniques to this compound could involve:
Predicting SAR: Developing QSAR models based on the structure of this compound and any known derivatives or fragments to identify key structural features contributing to antifungal activity or enzyme inhibition collaborativedrug.comoncodesign-services.compreprints.org.
Molecular Docking: Performing docking studies to model the interaction of this compound with the active site of beta-1,3-glucan synthetase. This could help elucidate the binding mode, identify critical amino acid residues in the enzyme involved in the interaction, and understand the energetic contributions of different parts of the this compound molecule to binding affinity nih.govmdpi.compcbiochemres.com.
Virtual Screening: Using computational models to screen libraries of peptide or peptidomimetic compounds for potential antifungal activity based on the learned SAR of this compound nih.gov.
Designing Derivatives: Guiding the design of synthetic this compound analogs with potentially improved activity or specificity by predicting the impact of structural modifications on binding affinity and biological response collaborativedrug.comoncodesign-services.com.
These computational approaches, when combined with experimental data, could significantly accelerate the understanding of this compound's SAR and facilitate the rational design of related antifungal agents.
Advanced Research Methodologies for Cystargin Studies
Analytical Techniques for Isolation, Purification, and Quantification
Research into Cystargin necessitates robust analytical techniques to effectively isolate the compound from its production source, purify it to homogeneity, and accurately quantify its presence.
Fermentation and Extraction Optimization for Research Production
This compound is produced through the fermentation of microorganisms, particularly Kitasatospora cystarginea. nih.govannualreviews.org Optimization of fermentation conditions is crucial for enhancing the yield of this compound for research purposes. Factors such as culture time and media composition can significantly influence antibiotic production. For instance, one study on Streptomyces flaveus (another actinomycete genus known to produce antifungal antibiotics like setamycin (B1237318) and this compound) found that antibiotic production was most favorable on glycerol (B35011) yeast extract peptone (GYP) agar (B569324) cultured for 20 days at 28°C. jmb.or.kr Biosynthesis of secondary metabolites in microorganisms can be affected by various regulatory mechanisms, including final product repression, carbon catabolite repression, nitrogen repression, and inorganic phosphate (B84403) or ammonium (B1175870) regulation. jmb.or.kr Controlling these cultural conditions can potentially enhance the productivity of targeted antibiotics. jmb.or.kr
Following fermentation, extraction is necessary to separate this compound from the complex fermentation broth and cellular material. Various extraction methods are employed in natural product research, including conventional techniques like maceration, percolation, and reflux extraction, as well as modern methods such as microwave-assisted extraction (MAE), ultrasound-assisted extraction (UAE), pressurized liquid extraction (PLE), and supercritical fluid extraction (SFE). celignis.comtsijournals.comscielo.brarcjournals.org The choice of solvent is critical and often involves polar organic solvents like methanol (B129727), ethanol, acetonitrile, and acetone, or their mixtures with water, depending on the polarity of the target compound. tsijournals.com For this compound, studies have utilized methanol for extraction from culture filtrates. jmb.or.kr Ethyl acetate (B1210297) fractions of crude extracts have also been subjected to further analysis. nih.govsci-hub.se Optimization of extraction protocols considers factors such as yield, cost, and downstream processing implications. celignis.com
Chromatographic Separation Methods (e.g., HPLC, LC-MS)
Chromatographic techniques are indispensable for the purification of this compound from crude extracts and for its analysis. High-Performance Liquid Chromatography (HPLC) is a widely used method for separating compounds based on their differential partitioning between a stationary phase and a liquid mobile phase. youtube.com Reversed-phase HPLC, which utilizes a non-polar stationary phase and a polar mobile phase (often a buffer solution of water), is a commonly employed technique in natural product separation. youtube.com The composition of the mobile phase can be adjusted over time (gradient elution) to optimize the separation of complex mixtures. youtube.com HPLC has been used in the purification of antifungal compounds from actinomycetes. ppjonline.org
Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection and identification capabilities of mass spectrometry. nebiolab.com This hyphenated technique is invaluable for analyzing complex mixtures, identifying components, and quantifying target compounds. nebiolab.com LC-MS systems, particularly those utilizing electrospray ionization (ESI), are capable of analyzing a wide range of molecules, including peptides. nebiolab.com LC-MS has been used for secondary metabolite profiling of fermentation broths containing compounds like this compound. researchgate.netcore.ac.uk The method allows for sensitive and specific analysis, and can be used for both targeted and untargeted screening of metabolites. nebiolab.com
High-Resolution Mass Spectrometry for Metabolite Profiling
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, allowing for the determination of elemental composition and the differentiation of compounds with the same nominal mass but different exact masses. bioanalysis-zone.comuni-rostock.dechromatographyonline.commeasurlabs.com This precision is crucial for the identification of unknown compounds and for comprehensive metabolite profiling of complex biological samples, such as fermentation broths. researchgate.netbioanalysis-zone.comuni-rostock.demeasurlabs.com HRMS, often coupled with LC (LC-HRMS), enables the detection and identification of thousands of species in a single analysis. uni-rostock.de Secondary metabolite profiling of crude extracts from Kitasatospora cystarginea fermentation broth has been performed using HPLC coupled with an Orbitrap Exploris120 high-resolution mass spectrometer. researchgate.net This allows for the detection and tentative identification of various compounds, including peptides and polyketides, based on their accurate mass and fragmentation patterns. researchgate.net
Nuclear Magnetic Resonance (NMR) and Electronic Circular Dichroism (ECD) for Absolute Configuration
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for determining the structural elucidation of organic compounds, providing detailed information about the connectivity and spatial arrangement of atoms. nih.govresearchgate.netstanford.eduslideshare.nettjnpr.org Both 1D and 2D NMR experiments (such as COSY, TOCSY, HMBC, HSQC) are used to assign resonances and build a comprehensive picture of the molecular structure. researchgate.nettjnpr.org NMR has been used in the metabolite fingerprinting of extracts from actinomycetes producing antimicrobial compounds. nih.govsci-hub.se While NMR is excellent for determining relative configuration, determining the absolute configuration (the 3D arrangement of atoms in space) can be challenging. researchgate.netnih.govscielo.br
Electronic Circular Dichroism (ECD) spectroscopy is a valuable tool for determining the absolute configuration of chiral molecules. researchgate.netnih.govscielo.brull.estechnologynetworks.com ECD measures the differential absorption of left and right circularly polarized light by a chiral substance. ull.estechnologynetworks.com The resulting ECD spectrum, with its characteristic Cotton effects (bands of differential absorption), can be compared to calculated spectra (often using time-dependent density functional theory, TDDFT) to assign the absolute configuration. researchgate.netnih.govscielo.brull.estechnologynetworks.com The combination of NMR and ECD, supported by computational methods, is considered a powerful approach for reliable stereochemical assignments of natural products. researchgate.netnih.govscielo.br While specific studies on this compound's absolute configuration using ECD were not found in the provided results, the technique is generally applicable to chiral natural products like peptide-based compounds.
Molecular and Cellular Biology Techniques
Molecular and cellular biology techniques are essential for understanding the genetic basis of this compound production and elucidating its biosynthetic pathway.
Gene Deletion and Mutagenesis Studies for Biosynthetic Pathway Elucidation
Gene deletion and mutagenesis are fundamental approaches for investigating the function of specific genes involved in the biosynthesis of natural products. By selectively removing or altering genes within a putative biosynthetic gene cluster (BGC), researchers can observe the effect on the production of the target compound and identify essential genes and enzymatic steps in the pathway. nih.govnih.gov
Studies on related natural products, such as cystargolides (natural products originally isolated from Kitasatospora cystarginea), have successfully employed gene deletion experiments to identify genes essential for their synthesis. nih.gov For cystargolides, single gene deletion experiments revealed that only a subset of genes from the initially proposed gene cluster were essential for production. nih.gov This highlights the power of gene deletion in dissecting complex biosynthetic pathways.
Mutagenesis, both random and site-directed, can be used to generate variations in the producing organism's genome to study the impact on this compound production or to create strains with improved yields. mdpi.combiorxiv.orgfrontiersin.orgnih.gov Site-directed mutagenesis allows for precise alterations to specific nucleotides, which can result in predetermined amino acid changes in the encoded enzymes, enabling the study of enzyme function and pathway engineering. nih.govnih.gov Techniques like CRISPR/Cas9 combined with recombineering facilitate rapid site-directed mutagenesis of cloned BGCs. nih.gov Random mutagenesis techniques, such as atmospheric and room-temperature plasma (ARTP) mutagenesis, can generate a diversity of mutants, which can then be screened for altered production phenotypes. mdpi.comfrontiersin.org Comparative genomic and transcriptomic analysis of mutant strains can provide insights into the genes and pathways involved in biosynthesis and its regulation. mdpi.comfrontiersin.org While direct application of these specific techniques to this compound's biosynthetic genes was not detailed in the provided results, these methodologies are standard in the field of natural product biosynthesis research and would be applicable to studying the this compound pathway.
Compound Information
| Compound Name | PubChem CID |
| This compound | Not found |
| Glycine | 752 |
| Proline | 614 |
| Aspartic acid | 5960 |
| Arginine | 6322 |
| Cysteic acid | 330 |
| Cystargolide A | Not found |
| Cystargolide B | Not found |
| Setamycin | Not found |
| Cystine | 67678 |
Interactive Data Table: Amino Acid Composition of this compound (based on acid hydrolysis)
| Amino Acid | Relative Molar Ratio |
| Glycine | 1 |
| Proline | 1 |
| Aspartic acid | 1 |
| Arginine | 1 |
Note: This table is based on the finding that acid hydrolysis of this compound yielded equimolar amounts of glycine, proline, aspartic acid, and arginine. researchgate.net
In vitro Enzyme Assays for Target Validation
In vitro enzyme assays are fundamental tools in biochemistry and drug discovery, crucial for understanding enzyme activity and validating potential drug targets bellbrooklabs.comdatabiotech.co.ilbmglabtech.com. These assays allow researchers to measure the rate of an enzyme-catalyzed reaction under controlled conditions outside of a living cell databiotech.co.il. By introducing a compound like this compound into the assay system, its effect on enzyme activity can be quantified.
For this compound, which is known to inhibit beta-1,3-glucan synthetase researchgate.net, in vitro enzyme assays would be essential to characterize this interaction. These assays typically involve incubating the purified enzyme (beta-1,3-glucan synthetase) with its substrate in the presence and absence of varying concentrations of this compound. The production of the reaction product or the consumption of the substrate is then measured over time.
Key parameters determined from such assays include the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of this compound required to inhibit 50% of the enzyme's activity bellbrooklabs.com. Kinetic studies can also be performed to determine the mechanism of inhibition (e.g., competitive, non-competitive) by analyzing the effect of this compound on the enzyme's Michaelis-Menten kinetics (K_m and V_max) bellbrooklabs.com. These in vitro studies are critical for confirming that this compound directly interacts with and inhibits the target enzyme, beta-1,3-glucan synthetase, thus validating it as a relevant biological target for this compound's antifungal activity.
Microscopy-based Studies of Cellular Effects
Studies on related antifungal compounds, such as kimorexin A, have utilized microscopy to observe induced morphological changes like mycelial swelling in fungi such as Magnaporthe grisea and Fusarium solani jmb.or.kr. Given that this compound inhibits beta-1,3-glucan synthetase, an enzyme involved in fungal cell wall synthesis researchgate.net, microscopy could be employed to observe potential defects in cell wall formation or structural abnormalities in fungal cells treated with this compound. Techniques such as light microscopy, including differential interference contrast (DIC) or phase contrast microscopy, could be used for observing gross morphological changes. Electron microscopy, specifically scanning electron microscopy (SEM) or transmission electron microscopy (TEM), would offer higher resolution to examine the ultrastructure of the fungal cell wall and other organelles, potentially revealing the specific cellular consequences of beta-1,3-glucan synthetase inhibition by this compound. While general microscopy has been used in taxonomic studies of Kitasatosporia and Streptomyces researchgate.netdsmz.dejmb.or.krppjonline.org, specific detailed microscopy studies on the cellular effects of this compound treatment on fungi were not found in the provided search results.
Biomolecular Interaction Analysis
Understanding how this compound interacts with its biological targets at a molecular level is crucial. Biomolecular interaction analysis techniques provide quantitative data on binding affinity, kinetics, and thermodynamics.
Microscale Thermophoresis (MST) for Binding Affinity Characterization
Microscale Thermophoresis (MST) is a technique used to quantify the strength of molecular interactions in solution nih.govnanotempertech.comnuvisan.com. It measures the directed movement of molecules along a temperature gradient (thermophoresis), which changes upon ligand binding due to alterations in the molecule's size, charge, and hydration shell nuvisan.comyoutube.com. MST is a low-sample consumption method that does not require immobilization of the binding partners nih.govnuvisan.com.
To study this compound's interaction with a target protein like beta-1,3-glucan synthetase using MST, one of the molecules (typically the target protein) would be fluorescently labeled. A serial dilution of the non-labeled binding partner (this compound) is then prepared and mixed with a constant concentration of the labeled molecule. The thermophoresis of the labeled molecule is measured at each concentration of this compound, and the change in thermophoresis upon binding is used to determine the dissociation constant (K_d), which represents the binding affinity nanotempertech.com. MST is suitable for measuring interactions across a wide range of affinities, from picomolar to millimolar nuvisan.comyoutube.com. While MST is a widely used technique for binding affinity studies nih.govnanotempertech.comnuvisan.comyoutube.comnanotempertech.com, specific applications detailing this compound interactions were not found in the provided search results.
Isothermal Titration Calorimetry (ITC) for Thermodynamic Analysis of Interactions
Isothermal Titration Calorimetry (ITC) is a label-free technique that directly measures the heat released or absorbed during a biomolecular binding event malvernpanalytical.comharvard.edu. This allows for the simultaneous determination of binding affinity (K_d), stoichiometry (n), enthalpy change (ΔH), and entropy change (ΔS) in a single experiment, providing a complete thermodynamic profile of the interaction malvernpanalytical.comharvard.edu.
In an ITC experiment, a solution of one binding partner (e.g., this compound) is titrated into a solution of the other binding partner (e.g., beta-1,3-glucan synthetase) in a calorimeter cell, and the heat changes upon binding are precisely measured malvernpanalytical.comharvard.edu. The shape of the resulting thermogram provides information about the binding affinity and stoichiometry, while the integrated heat pulses reveal the enthalpy change malvernpanalytical.comharvard.edu. The Gibbs free energy (ΔG) and entropy change (ΔS) can then be calculated from the K_d and ΔH values harvard.edu. ITC is considered a "gold standard" for measuring binding energetics and can provide valuable insights into the forces driving the interaction between this compound and its target malvernpanalytical.com. Despite its utility in characterizing biomolecular interactions malvernpanalytical.comharvard.edunih.govnih.govresearchgate.net, specific ITC studies involving this compound were not detailed in the provided search results.
Fluorescence-based Assays (e.g., Fluorescence Anisotropy, NanoDSF)
Fluorescence-based assays offer sensitive methods for studying molecular interactions and protein stability.
Fluorescence Anisotropy: Fluorescence anisotropy (or polarization) measures the change in the rotational mobility of a fluorescent molecule upon binding to a larger molecule nih.govyoutube.comresearchgate.net. When a small fluorescent molecule (like a labeled this compound) binds to a larger protein target, its rotation slows down, leading to an increase in measured anisotropy nih.gov. Conversely, if a fluorescently labeled protein target is used, binding of a smaller ligand like this compound can also cause a change in anisotropy if it affects the protein's rotational dynamics or induces conformational changes nih.gov. By measuring the change in anisotropy as a function of the concentration of the binding partner, the binding affinity can be determined youtube.comnih.gov. This technique is performed in solution and is sensitive to changes in apparent molecular size nih.gov. While fluorescence anisotropy is a common technique for studying protein-ligand and protein-protein interactions nih.govresearchgate.netnih.govyoutube.com, specific applications involving this compound were not found in the provided search results.
NanoDSF: NanoDSF (nanoscale Differential Scanning Fluorimetry) is a technique used to assess the thermal stability of proteins by monitoring changes in their intrinsic fluorescence as temperature increases harvard.edunanotempertech.com2bind.com. Proteins containing tryptophan and tyrosine residues exhibit intrinsic fluorescence, and the properties of this fluorescence change as the protein unfolds upon heating harvard.edunanotempertech.com. NanoDSF measures the ratio of fluorescence intensity at two different wavelengths (typically 330 nm and 350 nm) as a function of temperature to determine the protein's melting temperature (T_m) harvard.edunanotempertech.com2bind.com. Ligand binding can often stabilize a protein against thermal denaturation, resulting in an increase in its T_m 2bind.comnih.gov. This "thermal shift" can be used to identify compounds that bind to the protein target 2bind.comnih.gov. NanoDSF is a label-free technique that requires minimal sample and can be used for high-throughput screening harvard.edu2bind.comnih.gov. While useful for studying protein stability and ligand binding harvard.edunanotempertech.com2bind.comnih.govnih.gov, specific applications of NanoDSF to study this compound's interaction with its protein target were not detailed in the provided search results.
Computational and Systems Biology Approaches
Computational and systems biology approaches play an increasingly important role in understanding the biological activity of compounds like this compound. These methods can complement experimental studies by providing predictions, models, and analyses of complex biological systems.
Computational approaches can include molecular docking and dynamics simulations to predict how this compound might bind to its target enzyme, beta-1,3-glucan synthetase, at an atomic level. This can help elucidate the binding mode and identify key residues involved in the interaction. Structure-activity relationship (SAR) studies, which were mentioned for the related cystargolides researchgate.net, can also be supported by computational modeling to understand how modifications to this compound's structure might affect its activity and target interaction. Computational calculations have been used in the structural characterization of other natural products from Kitasatospora researchgate.netresearchgate.net.
Systems biology approaches can integrate data from various experimental sources (e.g., genomics, transcriptomics, proteomics, metabolomics) to understand the broader impact of this compound on fungal cells. By analyzing global changes in gene expression, protein levels, or metabolite profiles upon this compound treatment, researchers can gain a systems-level view of the cellular response and identify affected pathways beyond the primary target. Metabolomics tools, for instance, have been highlighted for their role in strain prioritization in natural product discovery researchgate.net. Genome-based analysis of actinomycetes like Kitasatospora can also provide insights into the biosynthetic pathways of compounds like this compound and identify potential gene clusters involved in their production frontiersin.orgnih.govresearchgate.net. While computational and systems biology approaches are relevant to the study of natural products from actinomycetes frontiersin.orgnih.govnih.govresearchgate.net, specific detailed computational or systems biology studies focused solely on this compound were not extensively described in the provided search results.
Genomic and Phylogenomic Analysis of Producer Organisms
Kitasatospora cystarginea is a key producer organism of the antifungal antibiotic this compound. researchgate.netriken.jpnih.govresearchgate.net Genomic and phylogenomic analyses have been instrumental in understanding the taxonomic position of Kitasatospora and its capacity for producing secondary metabolites.
Phylogenomic studies based on 16S rRNA gene sequences and comparative genomics have established Kitasatospora as a genus distinct from Streptomyces, although they share similarities as members of the Actinobacteria phylum. researchgate.netresearchgate.netfrontiersin.orgmicrobiologyresearch.org Comparative genomic analyses of various Kitasatospora strains have revealed common genomic features, including high G+C content and a significant potential for secondary metabolism. researchgate.netfrontiersin.orgmdpi.com These genomes harbor numerous genes associated with the biosynthesis of secondary metabolites. researchgate.netfrontiersin.orgmdpi.com
Studies utilizing genome-based approaches have investigated the taxonomic relationships within the genus Kitasatospora. nih.gov These analyses contribute to the understanding of the evolutionary history of these organisms and can provide clues about the distribution and diversity of biosynthetic gene clusters responsible for producing compounds like this compound across different Kitasatospora species. The presence of a rich repertoire of biosynthetic gene clusters in Kitasatospora genomes, as revealed by genomic analyses, underscores their potential as sources of novel bioactive compounds. frontiersin.orgmdpi.com
In silico Prediction of Biosynthetic Genes and Metabolic Pathways
In silico methods play a crucial role in identifying potential biosynthetic gene clusters (BGCs) and predicting the metabolic pathways involved in the production of secondary metabolites such as this compound. Computational genome mining tools, such as antiSMASH, are widely used to analyze the genomes of actinomycetes like Kitasatospora for the presence of BGCs. frontiersin.orgmdpi.comgalaxyproject.orgsecondarymetabolites.org These tools can predict the type of BGCs (e.g., polyketide synthases (PKS), non-ribosomal peptide synthetases (NRPS)) and provide insights into the potential structure of the synthesized compounds. secondarymetabolites.org
While specific detailed in silico predictions solely focused on the this compound BGC were not extensively highlighted in the provided search results, research on the closely related cystargolides, also produced by Kitasatospora cystarginea, offers valuable insights. The biosynthetic gene cluster for cystargolides has been identified in K. cystarginea. researchgate.netnih.govresearchgate.net Notably, the biosynthesis of cystargolides does not involve the typical NRPS or PKS machinery but rather proceeds through the action of single enzyme amino acid ligases. nih.gov Genes such as cysC, cysD, cysF, and cysG have been identified as essential for cystargolide synthesis. nih.gov cysC and cysF show homology to adenylating enzymes, cysD is a member of the ATP-grasp family, and cysG is predicted to be a SAM-dependent methyltransferase. nih.gov This indicates that the biosynthetic pathways in Kitasatospora can involve unusual enzymatic mechanisms, which is a critical consideration for in silico prediction efforts.
Genome mining efforts have also led to the discovery of homologous cystargolide biosynthetic pathways in other Streptomyces species, highlighting the utility of in silico approaches in finding related BGCs across different organisms. nih.gov In silico analysis of the fermentation broth of K. cystarginea has also indicated the presence of various compounds, including cyclic and linear peptides, which aligns with the peptide nature of this compound. researchgate.netresearchgate.net The application of in silico tools to analyze Kitasatospora genomes has revealed a substantial number of putative BGCs, many of which show low similarity to known clusters, suggesting the potential for discovering novel secondary metabolites and their corresponding biosynthetic pathways. frontiersin.orgmdpi.com
Molecular Dynamics Simulations of Protein-Cystargin Interactions
Molecular dynamics (MD) simulations are powerful in silico tools used to study the dynamic behavior of biological molecules and their interactions at the atomic level. These simulations can provide insights into the structural changes, binding mechanisms, and interaction strengths between small molecules and proteins. frontiersin.orgnih.govresearchgate.net MD simulations are widely applied in studying protein-protein interactions and the interactions of small molecules with protein targets. frontiersin.orgnih.govresearchgate.net
Based on the available search results, specific published studies detailing molecular dynamics simulations of this compound interacting with a protein target were not found. However, the principles and techniques of MD simulations are directly applicable to investigating how this compound might interact with its biological target(s). If the three-dimensional structure of this compound and its target protein(s) were known, MD simulations could be employed to:
Explore the binding pose and stability of this compound within the protein's binding site.
Analyze the types of interactions (e.g., hydrogen bonds, hydrophobic interactions, electrostatic interactions) that stabilize the complex.
Assess the conformational changes in both this compound and the protein upon binding.
Estimate the binding free energy, providing a quantitative measure of the interaction strength.
MD simulations complement experimental studies by offering a dynamic view of molecular recognition and can help elucidate the molecular basis of this compound's biological activity, such as its antifungal properties researchgate.net or inhibition of beta-1,3-glucan synthetase nih.gov. While specific to Cystatin C (a different compound), steered molecular dynamics simulations have been used to investigate protein-protein interactions and dissociation processes, demonstrating the capability of these methods to probe molecular interactions at a detailed level. nih.gov The absence of specific studies on this compound highlights a potential area for future research utilizing these advanced computational techniques.
Future Directions and Emerging Research Avenues
Elucidation of Undiscovered Biosynthetic Pathways and Cryptic Gene Clusters
Current research has not yet fully elucidated the complete biosynthetic pathway of Cystargin. The genes responsible for its production in Kitasatosporia cystarginea are likely located within a biosynthetic gene cluster (BGC). Future research will likely focus on identifying and characterizing this BGC. It is a common phenomenon for microorganisms to possess "silent" or "cryptic" gene clusters that are not expressed under standard laboratory conditions. researchgate.netnih.gov Future studies could employ various strategies to activate these cryptic clusters in K. cystarginea, potentially leading to the discovery of novel analogs of this compound with improved antifungal properties. nih.govnih.govjic.ac.ukresearchgate.net Techniques such as genome mining, heterologous expression of the BGC in a different host organism, and manipulation of regulatory genes could be employed to uncover the full biosynthetic potential. nih.gov
Exploration of Novel Molecular Targets and Mechanistic Complexities
The primary known mechanism of action for this compound is the inhibition of β-1,3-glucan synthetase in fungi. However, the full spectrum of its molecular interactions and potential secondary targets remains an area for future investigation. Research could be directed towards identifying other cellular components with which this compound interacts, which may reveal additional mechanisms contributing to its antifungal activity. A deeper understanding of these mechanistic complexities could inform the development of more potent and specific antifungal agents. nih.gov
Development of in vitro and in vivo Research Models for Specific Biological Investigations
To further investigate the biological activities and potential therapeutic applications of this compound, the development of robust in vitro and in vivo research models is essential. While initial characterization likely involved standard fungal culture assays, future research would benefit from more complex models that mimic the environment of a fungal infection in a host. springermedizin.denih.govresearchgate.netpolscientific.com This could include the use of three-dimensional (3D) cell culture models, organoid systems, and various animal models of fungal disease. springermedizin.denih.gov These models would be invaluable for studying the efficacy, and pharmacokinetics of this compound in a more physiologically relevant context. springermedizin.de
Integration of Multi-omics Data for Comprehensive Biological Understanding
A systems biology approach, integrating various "omics" data, would provide a more holistic understanding of this compound's effects. Future research could involve the use of transcriptomics, proteomics, and metabolomics to analyze the global changes in a fungal cell upon exposure to this compound. nih.govnih.govmdpi.com This multi-omics data integration can help to build comprehensive models of the drug's mechanism of action, identify biomarkers of susceptibility, and reveal potential resistance mechanisms. nih.govfrontiersin.orgyoutube.com
Strategies for Combating Antimicrobial Resistance Through Mechanistic Insights
As with all antimicrobial agents, the potential for resistance development is a significant concern. A thorough understanding of this compound's mechanism of action is the first step in predicting and combating potential resistance. Future research should focus on identifying the molecular basis of any observed resistance to this compound in fungal populations. nih.govnih.govresearchgate.netmdpi.com This knowledge can be used to develop strategies to overcome resistance, such as combination therapies with other antifungal drugs or the development of second-generation this compound analogs that are less susceptible to resistance mechanisms. mdpi.com
Q & A
Basic Research Questions
Q. How can researchers systematically identify knowledge gaps in existing literature on Cystargin?
- Methodological Answer : Conduct a systematic literature review using databases like PubMed, SciFinder, and Web of Science. Apply the PICO framework (Population, Intervention, Comparison, Outcome) to categorize studies and identify under-explored areas. For example, filter studies by this compound’s biochemical targets (e.g., enzyme inhibition) versus its metabolic pathways. Use citation-tracking tools to map trends and gaps in mechanistic or translational studies .
Q. What are best practices for designing reproducible experiments to assess this compound’s in vitro activity?
- Methodological Answer :
- Standardize protocols : Use validated cell lines (e.g., HEK293 for enzyme assays) and reference compounds as positive/negative controls.
- Document variables : Include buffer composition, incubation times, and temperature in metadata.
- Independent replication : Collaborate with a separate lab to validate key findings, ensuring alignment with FAIR data principles (Findable, Accessible, Interoperable, Reusable) .
Q. How should researchers address variability in this compound’s solubility across experimental setups?
- Methodological Answer :
- Pre-screening : Test solubility in multiple solvents (e.g., DMSO, PBS) using dynamic light scattering (DLS) or NMR.
- Report conditions : Clearly state solvent purity, concentration, and temperature in methods sections.
- Cross-validate : Compare results with alternative techniques (e.g., LC-MS vs. fluorometry) to rule out solvent interference .
Advanced Research Questions
Q. How can multi-omics approaches resolve conflicting data on this compound’s mechanism of action?
- Methodological Answer :
- Integrate datasets : Combine transcriptomics (RNA-seq), proteomics (mass spectrometry), and metabolomics to identify convergent pathways. For example, if this compound shows inconsistent effects on apoptosis, cross-reference proteomic data for caspase-3 activation with transcriptomic profiles of Bcl-2 family genes.
- Contradiction analysis : Apply principal contradiction framework to isolate dominant variables (e.g., dose-dependent effects vs. cell-type specificity) and design follow-up experiments to test competing hypotheses .
Q. What statistical strategies are recommended for analyzing non-linear dose-response relationships in this compound studies?
- Methodological Answer :
- Model selection : Use Akaike Information Criterion (AIC) to compare sigmoidal vs. biphasic models.
- Error propagation : Apply Monte Carlo simulations to quantify uncertainty in EC₅₀ values.
- Validation : Perform bootstrapping or Bayesian hierarchical modeling to confirm robustness, especially in small-sample studies .
Q. How can researchers validate this compound’s target specificity in complex biological systems?
- Methodological Answer :
- CRISPR/Cas9 knockouts : Generate cell lines lacking putative targets (e.g., cystathionine beta-synthase) to confirm on-target effects.
- Chemical proteomics : Use affinity-based probes (ABPs) or activity-based protein profiling (ABPP) to map binding partners in native cellular environments.
- Negative controls : Include structurally analogous but inactive compounds to rule off-target interactions .
Data Contradiction and Reproducibility
Q. How should conflicting results about this compound’s efficacy in animal models be reconciled?
- Methodological Answer :
- Meta-analysis : Aggregate data from multiple studies using PRISMA guidelines, adjusting for variables like animal strain, dosing regimen, and endpoint criteria.
- Sensitivity analysis : Identify outliers via funnel plots or Egger’s regression to detect publication bias.
- Mechanistic follow-up : Design in vivo/in vitro crossover experiments to isolate pharmacokinetic (e.g., bioavailability) vs. pharmacodynamic factors .
Q. What steps ensure reproducibility when scaling this compound assays from 2D cell cultures to 3D organoids?
- Methodological Answer :
- Matrix standardization : Use consistent extracellular matrix (ECM) components (e.g., Matrigel vs. synthetic hydrogels).
- Oxygen gradients : Monitor and report oxygen levels in 3D cultures, as hypoxia may alter this compound’s redox activity.
- Benchmarking : Compare IC₅₀ values across platforms and validate with orthogonal assays (e.g., live-cell imaging vs. ATP assays) .
Future Directions
Q. How can machine learning models improve the prediction of this compound’s off-target effects?
- Methodological Answer :
- Data curation : Train models on Tox21 datasets and known cystathionine pathway modulators.
- Feature engineering : Incorporate molecular descriptors (e.g., QSAR, molecular docking scores) and pathway enrichment analysis.
- Validation : Use SHAP (SHapley Additive exPlanations) values to interpret model predictions and prioritize experimental validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
